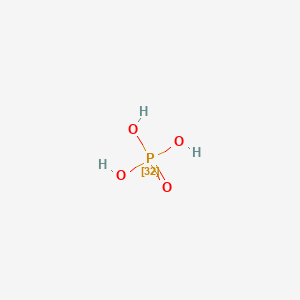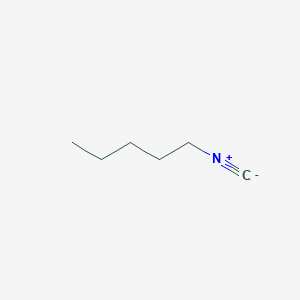
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is a chemical compound that has been used in various scientific research applications. It is a derivative of urea and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- is not well understood. However, studies have shown that the compound binds to specific receptors in the brain and other tissues. The binding of the compound to these receptors leads to changes in the biochemical and physiological processes in the body.
Biochemische Und Physiologische Effekte
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been shown to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier and bind to specific receptors in the brain. The binding of the compound to these receptors leads to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been shown to have an effect on the metabolism of glucose in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it useful in the study of various neurological disorders. However, the compound has limitations in terms of its stability and availability. It is also relatively expensive, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- in scientific research. One of the directions is the development of new radiopharmaceuticals using the compound. Another direction is the study of the compound's effect on specific receptors in the brain and other tissues. The compound's potential use in the treatment of various neurological disorders is also an area of future research.
Synthesemethoden
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- can be synthesized using various methods. One of the commonly used methods is the reaction of 4,6-dimethyl-2-chloropyrimidine with p-iodophenyl isocyanate in the presence of a base. Another method involves the reaction of 4,6-dimethyl-2-pyrimidinyl isocyanate with p-iodophenylamine. The yield of the synthesis method varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- has been used in various scientific research applications. One of the significant applications is in the field of radiopharmaceuticals. The compound has been used as a radiotracer for the imaging of the brain and the diagnosis of cancer. It has also been used in the synthesis of other radiopharmaceuticals.
Eigenschaften
CAS-Nummer |
16018-70-5 |
|---|---|
Produktname |
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)- |
Molekularformel |
C13H13IN4O |
Molekulargewicht |
368.17 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C13H13IN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
CKRXIJJKGQHVIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)I)C |
Andere CAS-Nummern |
16018-70-5 |
Synonyme |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




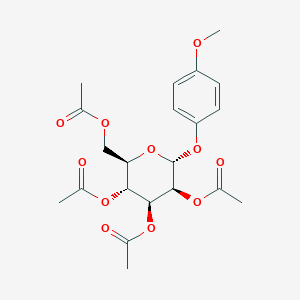
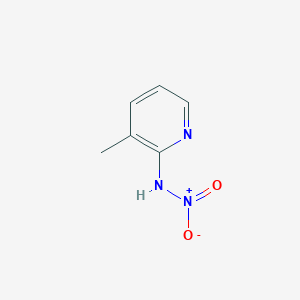

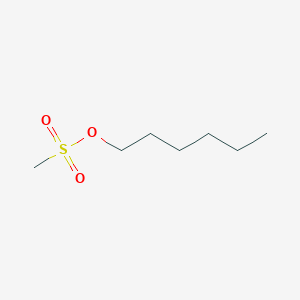
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)


